molecular formula C9H6BrF3O2 B1420860 Methyl 2-bromo-4-(trifluoromethyl)benzoate CAS No. 1214334-90-3

Methyl 2-bromo-4-(trifluoromethyl)benzoate

Cat. No. B1420860
M. Wt: 283.04 g/mol
InChI Key: BKSKYELSIMPUNZ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H6BrF3O2 . It is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound is a liquid .


Molecular Structure Analysis

The molecular weight of Methyl 2-bromo-4-(trifluoromethyl)benzoate is 283.04 g/mol . The InChI code for this compound is 1S/C9H6BrF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 .


Physical And Chemical Properties Analysis

Methyl 2-bromo-4-(trifluoromethyl)benzoate has a molecular weight of 283.04 g/mol . It has a topological polar surface area of 26.3 Ų . The compound is a liquid .

Scientific Research Applications

Crystal Structure Analysis

Methyl 2-bromo-4-(trifluoromethyl)benzoate has been utilized in the study of crystal structures. For instance, the crystal structures of bromo–hydroxy–benzoic acid derivatives, including compounds related to methyl 2-bromo-4-(trifluoromethyl)benzoate, were analyzed, focusing on their two-dimensional architectures formed by C—H⋯O hydrogen bonds and other interactions (Suchetan et al., 2016).

Synthesis of Complex Molecules

This compound plays a role in the synthesis of complex molecules. For example, it is used in the preparation of d-forosamine, a component of antibiotics, through palladium-catalyzed allylic amination of unsaturated sugars (Baer & Hanna, 1981). Additionally, it is involved in the synthesis of Nilotinib, an antitumor agent, showcasing its significance in medicinal chemistry applications (Wang Cong-zhan, 2009).

Development of Functionalized Compounds

The compound is integral in the development of functionalized compounds, such as (trifluoromethyl)benzenes and -pyridines, which are significant in various chemical processes (Volle & Schlosser, 2002).

Exploring Chemical Reactions

Research involving methyl 2-bromo-4-(trifluoromethyl)benzoate also extends to exploring various chemical reactions. For instance, the study of Cy2NH·HX-Promoted cyclizations of certain benzoates to synthesize isocoumarins and α-pyrone highlights its role in facilitating specific chemical transformations (Liang, Xie, & Li, 2007).

Pharmaceutical Synthesis

Its use in pharmaceutical synthesis is evident in the creation of intermediates for natural products with biological activities. For instance, it was utilized in synthesizing methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate in the total synthesis of bisbibenzyls (Lou Hong-xiang, 2012).

Safety And Hazards

Methyl 2-bromo-4-(trifluoromethyl)benzoate is considered hazardous . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .

properties

IUPAC Name

methyl 2-bromo-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSKYELSIMPUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673197
Record name Methyl 2-bromo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-4-(trifluoromethyl)benzoate

CAS RN

1214334-90-3
Record name Methyl 2-bromo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-bromo-4-(trifluoromethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2 g (7.434 mmol) 2-bromo-4-trifluoromethyl-benzoic acid (CAS: 328-89-2) in 20 ml dimethylformamide under nitrogen at room temperature, was added 1.13 g (8.177 mmol) potassium carbonate and 557 ul (8.921 mmol) methyl iodide. The mixture was stirred overnight under nitrogen. The mixture was poured into water (300 ml). The aqueous layer was extracted with ethyl acetate (2×80 ml). The combined extracts were dried over sodium sulfate, filtered and concentrated in vacuo. The crude oil was purified on silica gel (eluent: heptane/ethyl acetate 0 to 10%) to provide 1.75 g (83%) of the title compound as an orange oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
557 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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